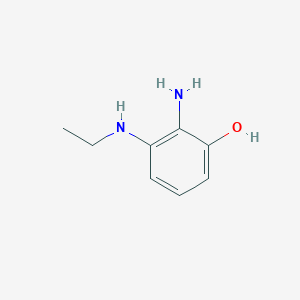

3-(1H-Pyrazol-1-yl)anilin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-(1H-pyrazol-1-yl)aniline derivatives often involves condensation reactions, where key functional groups are introduced through strategic chemical transformations. For example, the Schiff base of certain aniline derivatives can be synthesized via condensation of pyrazole-4-carbaldehyde derivatives with aromatic amines in methanol at room temperature, showcasing the versatility of aniline as a reactant for synthesizing complex molecules with antimicrobial, antioxidant, and larvicidal activities (Jayanna et al., 2012).

Molecular Structure Analysis

Molecular structure investigations, particularly through X-ray crystallography combined with Hirshfeld and DFT calculations, provide insights into the intermolecular interactions and electronic properties of pyrazole derivatives. These studies reveal dominant interactions such as H...H, N...H, and H...C contacts, which are crucial for understanding the molecular packing and stability of such compounds (Shawish et al., 2021).

Chemical Reactions and Properties

3-(1H-pyrazol-1-yl)aniline derivatives undergo various chemical reactions, including Michael addition, which leads to the formation of compounds with significant biological activities. These reactions demonstrate the reactivity and functional versatility of the pyrazole-aniline scaffold, enabling the creation of compounds with potential applications in fluorescence probes and antimicrobial agents (Banoji et al., 2022).

Physical Properties Analysis

The physical properties of 3-(1H-pyrazol-1-yl)aniline derivatives, such as solubility, melting point, and crystallinity, can be influenced by the nature of substituents on the pyrazole and aniline rings. These properties are essential for determining the compound's applicability in various fields, including organic electronics and materials science.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are crucial for the functionalization of the pyrazole-aniline scaffold. Studies on corrosion inhibition properties of certain pyrazole-aniline derivatives highlight the chemical robustness and potential industrial applications of these compounds (Nataraja et al., 2022).

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

3-(1H-Pyrazol-1-yl)anilin wird bei der Synthese einer Vielzahl von chemischen Verbindungen verwendet. Es dient als Baustein bei der Herstellung komplexer Moleküle für Forschung und Entwicklung .

Katalyse

Diese Verbindung kann bei der Entwicklung von Katalysatoren eingesetzt werden. Katalysatoren sind Stoffe, die die Geschwindigkeit chemischer Reaktionen erhöhen, ohne dabei selbst verbraucht zu werden.

Sensoren

This compound kann bei der Entwicklung von Sensoren eingesetzt werden. Seine einzigartigen Eigenschaften machen es geeignet, Sensoren zu schaffen, die bestimmte Stoffe oder Veränderungen der Umweltbedingungen erkennen können.

Pharmazeutische Synthese

Diese Verbindung wird bei der Synthese von Pharmazeutika verwendet. Es kann verwendet werden, um neue Medikamente zu entwickeln oder die Synthese bestehender Medikamente zu verbessern.

Medizinische Chemie

In der medizinischen Chemie kann this compound zur Entwicklung neuer Therapeutika verwendet werden. So wurde es beispielsweise bei der Synthese von Verbindungen mit potenzieller Antitumoraktivität eingesetzt .

Life Science Forschung

This compound kann in verschiedenen Bereichen der Life-Science-Forschung eingesetzt werden, darunter Zellbiologie, Genomics und Proteomics .

Wirkmechanismus

Target of Action

Compounds with a pyrazole core have been known to interact with various biological targets, including enzymes like kinases

Mode of Action

It has been suggested that pyrazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity . A molecular simulation study of a similar compound showed a desirable fitting pattern in the active site of a target protein, characterized by lower binding free energy . This suggests that 3-(1H-pyrazol-1-yl)aniline might interact with its targets in a similar manner.

Biochemical Pathways

Pyrazole derivatives are known to influence a broad range of chemical and biological properties

Pharmacokinetics

The compound’s molecular weight (15919 g/mol) and solid form suggest that it might have suitable properties for bioavailability. Further pharmacokinetic studies are needed to confirm this.

Result of Action

Compounds with a pyrazole core have been associated with a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects

Action Environment

It is recommended to store the compound in a dark place at a temperature between 2-8°c , suggesting that light and temperature could affect its stability

Safety and Hazards

Zukünftige Richtungen

Pyrazole derivatives, including 3-(1H-pyrazol-1-yl)aniline, continue to be a focus of research due to their diverse biological activities and potential therapeutic applications . Future research may focus on developing novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions .

Biochemische Analyse

Biochemical Properties

Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules The nature of these interactions depends on the specific structure and functional groups of the pyrazole derivative

Cellular Effects

Pyrazole derivatives have been reported to exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities . The specific effects of 3-(1H-pyrazol-1-yl)aniline on cell function, signaling pathways, gene expression, and cellular metabolism need to be investigated.

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 37-39°C , suggesting that it is stable at room temperature

Eigenschaften

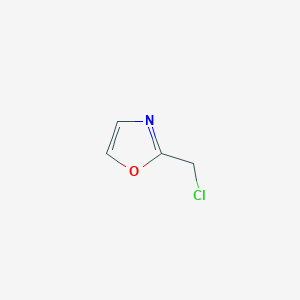

IUPAC Name |

3-pyrazol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTZRPGWZFOSSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70616692 | |

| Record name | 3-(1H-Pyrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

184097-88-9 | |

| Record name | 3-(1H-Pyrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-pyrazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione](/img/structure/B60655.png)

![Isoxazolo[4,3-B]pyridine-3-carbonitrile](/img/structure/B60656.png)

![N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B60667.png)

![N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B60672.png)

![1-[(Ethoxycarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B60673.png)

![Ethyl 6-boc-2-amino-4,7-dihydro-5h-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B60675.png)

![1-(Furo[2,3-b]pyridin-6-yl)ethanone](/img/structure/B60679.png)

![5,6-Difluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B60681.png)

![2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline](/img/structure/B60682.png)